(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-methylpropyl)-3-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11(2)8-16-9-13(10-17)14(15-16)12-6-4-3-5-7-12/h3-7,9,11,17H,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFWRCFDLXPQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Condensation
A common initial step involves the condensation of phenylhydrazine with a suitable β-ketoester or diketone to yield the 3-phenylpyrazole scaffold. This reaction is typically catalyzed by acids or bases under reflux conditions.
Introduction of the Isobutyl Group (N-1 Alkylation)
The isobutyl substituent is introduced by alkylation of the pyrazole nitrogen using isobutyl halides or sulfonates in the presence of a base, such as potassium carbonate or sodium hydride, in polar aprotic solvents like DMF or DMSO at moderate temperatures (50–80 °C).
Installation of the Methanol Group at C-4
The hydroxymethyl group is introduced by reduction of a suitable precursor, such as a pyrazole-4-carboxaldehyde or a halomethyl derivative. Reduction can be achieved using sodium borohydride or similar hydride reagents in protic solvents at low temperatures.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation | Phenylhydrazine + β-ketoester, acid catalyst, reflux | 70–85 | Forms 3-phenyl-1H-pyrazole core |
| 2 | N-1 Alkylation | Isobutyl bromide + base (K2CO3), DMF, 60 °C | 60–75 | Selective alkylation at N-1 position |
| 3 | C-4 Functionalization | Halomethylation or formylation, then reduction with NaBH4 | 50–65 | Introduces hydroxymethyl group at C-4 |
| 4 | Purification | Column chromatography or recrystallization | — | Ensures compound purity |
Literature and Patent Insights
Vulcanchem Data Summary
According to Vulcanchem (2024), the synthesis involves condensation to form the pyrazole ring, followed by substitution to introduce isobutyl and phenyl groups, and finally nucleophilic substitution or reduction to install the methanol group. The molecular formula is C14H18N2O with a molecular weight of 230.31 g/mol.
Suzuki Coupling and Alkylation Methods
Advanced synthetic strategies include Suzuki coupling reactions for arylation and alkylation of pyrazole boronic acid pinacol esters, as described in recent publications. These methods employ palladium-catalyzed cross-coupling reactions under nitrogen atmosphere with bases like cesium carbonate in solvents such as DMF or DME at elevated temperatures (85–100 °C). Alkylation of pyrazole boronic acid pinacol esters with isobutyl halides provides high yields (up to 58%) of isobutyl-substituted pyrazoles, which can be further functionalized.
Reduction and Functional Group Transformations
Reduction of pyrazole-4-carboxaldehydes to the corresponding methanol derivatives is efficiently achieved with sodium borohydride in methanol or ethanol at 0–25 °C, yielding the desired hydroxymethyl pyrazoles with good selectivity and yields.
Related Patent Processes
While specific patents focus on related pyrazole derivatives, the methodologies provide valuable insights into purification and scale-up procedures. For example, patent WO2015063709A1 describes multi-step syntheses involving cyclization, substitution, and purification steps under controlled temperature and solvent conditions, emphasizing washing, crystallization, and drying protocols to ensure high purity.
Comparative Analysis of Preparation Methods
| Method | Reaction Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Condensation + Alkylation + Reduction | Multi-step organic synthesis | Acid/base catalysis, isobutyl halides, NaBH4 | Well-established, moderate yields | Multi-step, time-consuming |
| Suzuki Coupling + Alkylation | Pd-catalyzed cross-coupling | PdCl2(PPh3)2, Cs2CO3, DMF/DME, 85–100 °C | High selectivity, good yields | Requires expensive catalysts |
| Direct Halomethylation + Reduction | Functional group transformation | Halomethylation reagents, NaBH4, low temp | Efficient introduction of CH2OH | Sensitive to reaction conditions |
| Patent-optimized scale-up | Cyclization + substitution | Controlled temp, washing, crystallization | Scalable, high purity | Complex purification steps |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form pyrazole-4-carbaldehydes, a critical step for further derivatization. Two primary methods are well-documented:
FeCl₃·6H₂O/TEMPO-Mediated Oxidation
-
Reagents : FeCl₃·6H₂O (catalyst), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, free radical mediator).
-
Conditions : Room temperature, aerobic conditions.
-
Outcome : Selective oxidation of (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol to the corresponding aldehyde without over-oxidation to carboxylic acids.
PCC (Pyridinium Chlorochromate) Oxidation
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Reagents : PCC in anhydrous dichloromethane.
-
Conditions : Mild, room temperature.
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Outcome : Efficient conversion to 1-isobutyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
| Method | Reagents/Catalysts | Conditions | Yield | Selectivity |
|---|---|---|---|---|
| FeCl₃·6H₂O/TEMPO | FeCl₃·6H₂O, TEMPO | Aerobic, RT | 50–85% | High (no acid) |
| PCC Oxidation | PCC in CH₂Cl₂ | Anhydrous, RT | 55–80% | Moderate |
Condensation Reactions
The aldehyde derivative participates in condensation reactions to form complex heterocycles:
Aldol Condensation
-
Reagents : Aldehyde derivative, ketones (e.g., 3-acetyl-2,5-dimethylfuran), base (NaOH).
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Conditions : Ethanolic solution, RT.
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Outcome : Formation of α,β-unsaturated ketones (e.g., 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one) .
-
Application : Synthesis of bioactive chalcone analogs.
Cyclocondensation
-
Reagents : Aldehyde, methyl acetoacetate, ethyl 3-aminocrotonate, arylboronic acid.
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Conditions : Catalyzed by 3,4,5-trifluorobenzeneboronic acid.
-
Outcome : Formation of 1,4-dihydropyridine derivatives (e.g., 3-ethyl 5-methyl 4-(3-methoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) .
-
Yield : Up to 92%.
Comparative Reactivity with Structural Analogs
The isobutyl and phenyl substituents influence steric and electronic effects, differentiating its reactivity from similar pyrazole alcohols:
Mechanistic Insights
Scientific Research Applications
(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Physicochemical and Reactivity Comparison
- Solubility: The hydroxymethyl group in all compounds improves water solubility compared to non-hydroxylated analogs. However, the pyridinyl group in may further increase solubility due to its basic nitrogen.
- Stability: The fluoropyridine substituent in enhances metabolic stability compared to non-fluorinated analogs, a feature absent in the target compound.
- Synthetic Accessibility : The target compound’s isobutyl group may complicate regioselective synthesis compared to smaller alkyl substituents (e.g., methyl or isopropyl in ).
Biological Activity
(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in therapeutic contexts.
1. Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C14H18N2O
- Molecular Weight: 230.30 g/mol
- CAS Number: 24587-26-6
The compound features a pyrazole ring substituted with isobutyl and phenyl groups, alongside a hydroxymethyl group. This unique structure contributes to its biological activity.
2. Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of isobutyl hydrazine with appropriate carbonyl compounds followed by reduction processes. Common reagents include:
- Hydrazine derivatives for pyrazole formation.
- Reducing agents like lithium aluminum hydride for converting intermediates to the final product.
3.1 Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 125 |
| S. aureus | 18 | 100 |
| P. mirabilis | 12 | 150 |
These results indicate that the compound possesses moderate to good antibacterial activity, making it a candidate for further development as an antimicrobial agent .
3.2 Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, such as COX enzymes, which are critical in the synthesis of prostaglandins:
| Compound | IC50 (µg/mL) |
|---|---|
| (1-isobutyl...methanol | 60.56 |
| Diclofenac Sodium | 54.65 |
This suggests that this compound may serve as a non-steroidal anti-inflammatory drug (NSAID) candidate with potentially fewer gastrointestinal side effects compared to traditional NSAIDs .
3.3 Anticancer Potential
Preliminary studies have indicated that (1-isobutyl...methanol exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the modulation of apoptotic pathways:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF7 (Breast) | 45 |
| HT29 (Colon) | 38 |
These findings highlight the compound's potential as an anticancer agent .
The biological activity of (1-isobutyl...methanol can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit cyclooxygenases and other enzymes involved in inflammatory processes.
- Receptor Interaction: It may bind to receptors involved in pain and inflammation modulation.
5. Case Studies and Research Findings
Several studies have documented the effects of pyrazole derivatives similar to (1-isobutyl...methanol). For example:
- A study on pyrazole derivatives showed promising results against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
- Another research highlighted the synthesis and biological evaluation of related compounds exhibiting significant antimicrobial and anti-inflammatory activities, reinforcing the therapeutic potential of pyrazole-based structures .
Q & A
Q. Which analytical methods are suitable for quantifying impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is preferred for purity assessment. Methanol/water gradients are common mobile phases, optimized via experimental design (e.g., varying pH and methanol content) . FTIR and mass spectrometry further validate functional groups and molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?
- Methodological Answer : Contradictions often arise from reaction condition variability (e.g., solvent purity, reflux time). Systematic replication studies with controlled variables (temperature, stoichiometry) are essential. For spectral discrepancies, cross-validate data using multiple techniques (e.g., comparing NMR with X-ray results) .
- Example : A study reported 45% yield for a pyrazole derivative via ethanol reflux, but another achieved 60% using glacial acetic acid as a catalyst . Adjusting acid strength and reaction time may reconcile such differences .
Q. What strategies optimize the reaction efficiency for this compound?
- Methodological Answer :
- Catalysis : Use Lewis acids (e.g., SnCl₂ in ethanol) to accelerate condensation steps .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
- DoE (Design of Experiments) : Statistical modeling of factors like pH, solvent ratio, and temperature improves yield predictability .
Q. How can crystallographic refinement address challenges in resolving hydrogen atom positions?
- Methodological Answer : SHELXL’s riding model refines hydrogen atoms with fixed displacement parameters (U(H) = 1.2–1.5×Ueq(C)). For hydroxyl groups, free refinement of H-atom positions is recommended to accurately map hydrogen bonds .
- Key Data :
Q. What mechanistic insights exist for the formation of pyrazole derivatives like this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
